molecular formula C20H19FN2O3 B3397143 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1021207-99-7

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B3397143
CAS No.: 1021207-99-7
M. Wt: 354.4 g/mol
InChI Key: ORWUMXWTOIBYLZ-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • Cyclopropanecarbonyl group: A strained cyclopropane ring fused to a carbonyl, which may enhance metabolic stability and influence target binding .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUMXWTOIBYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Phenoxy Groups

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
  • Structural Difference: Replaces the 4-fluorophenoxy group with an ortho-methyl (o-tolyloxy) substituent.
  • Loss of fluorine’s electronegative effects may alter binding kinetics or metabolic stability .
Opioid-Related Acetamides (e.g., U-48800, Ocfentanil)
  • Structural Differences : These compounds () feature piperidine or benzyl-piperidine moieties instead of indoline and cyclopropane groups.
  • Functional Contrast : Designed as μ-opioid receptor agonists, their pharmacological profile diverges significantly from the target compound, highlighting the role of core structures in defining therapeutic targets .

Indoline-Based Autophagy Inhibitors

Compound 54 ()
  • Structure : Contains an indoline core, cyclopropanecarbonyl group, and a sulfamoyl side chain.
  • Key Differences: Replaces the 4-fluorophenoxy acetamide with a sulfonamide-linked allyloxy chain. Biological Activity: Demonstrated autophagy inhibition via unclear mechanisms, with synthesis involving Boc deprotection and HPLC purification (57% yield) .
  • Comparison : The target compound’s acetamide side chain may offer improved selectivity over sulfonamide-based analogs due to reduced off-target interactions.
Compound SI-7 ()
  • Structure : Shares the cyclopropanecarbonyl-indoline core but includes a silyl-protected hydroxypropyl group.
  • Synthesis : Utilizes Pd-catalyzed cross-coupling, yielding 33% after silica gel chromatography.
  • Implications : The target compound’s lack of silyl protection simplifies synthesis and may enhance metabolic accessibility .

Simple Acetamide Derivatives

N-(4-hydroxyphenyl)acetamide (Paracetamol)
  • Structural Contrast : A minimalist acetamide lacking the indoline and cyclopropane groups.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Yield/Purity
Target Compound Indoline Cyclopropanecarbonyl, 4-fluorophenoxy Hypothesized autophagy modulation Likely HPLC/Pd-catalyzed
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide Indoline Cyclopropanecarbonyl, o-tolyloxy Unknown Not specified
Compound 54 () Indoline Cyclopropanecarbonyl, sulfamoyl Autophagy inhibition 57% yield, HPLC
U-48800 () Piperidine Dichlorophenyl, dimethylamino μ-opioid receptor agonist Not specified

Research Findings and Implications

  • Cyclopropane Impact : The cyclopropanecarbonyl group in the target compound and its analogs (e.g., Compound 54) likely enhances metabolic stability compared to linear alkyl chains, as seen in opioid-related acetamides .
  • Fluorophenoxy vs. Tolyloxy: The 4-fluoro substituent may improve target binding through electronegative interactions, whereas o-tolyloxy could prioritize lipophilicity .
  • Synthetic Challenges : Pd-catalyzed methods (used in SI-7) and HPLC purification (used in Compound 54) are critical for achieving high-purity indoline derivatives, suggesting similar requirements for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide

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